molecular formula C27H48O3 B1237518 5beta-Cholestane-3alpha,7alpha,24-triol

5beta-Cholestane-3alpha,7alpha,24-triol

Cat. No.: B1237518
M. Wt: 420.7 g/mol
InChI Key: VDKSIHRRZLCAGD-RESWAWEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-cholestane-3alpha,7alpha,24-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 24-hydroxy steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
5beta-Cholestane-3alpha, 7alpha, 24-triol, also known as 5β-cholestan-3α, 7α, 24-triol, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, 5beta-cholestane-3alpha, 7alpha, 24-triol is considered to be a bile acid lipid molecule. 5beta-Cholestane-3alpha, 7alpha, 24-triol is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5beta-Cholestane-3alpha, 7alpha, 24-triol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5beta-cholestane-3alpha, 7alpha, 24-triol is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Cholestane-3alpha, 7alpha, 24-triol can be converted into 5beta-cholestane.

Properties

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

VDKSIHRRZLCAGD-RESWAWEDSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 2
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 3
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha,24-triol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,24-triol

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